molecular formula C7H4Cl2F2O B14066759 1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene

1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene

Cat. No.: B14066759
M. Wt: 213.01 g/mol
InChI Key: KQCFTIGFRORNQZ-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents.

    Halogenation: Chlorine and fluorine atoms are introduced into the benzene ring through halogenation reactions. This can be achieved using reagents like chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Halogenation: Large quantities of benzene derivatives are subjected to halogenation using industrial-scale reactors.

    Purification: The crude product is purified using techniques like distillation and recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Nucleophiles: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products

The major products formed from these reactions include substituted benzene derivatives, quinones, and hydro derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, affecting their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene: Similar structure but with an additional fluorine atom.

    1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene: Similar structure but with different positioning of substituents.

    1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene: Similar structure but with an additional fluoromethoxy group.

Uniqueness

1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and fluoromethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C7H4Cl2F2O

Molecular Weight

213.01 g/mol

IUPAC Name

1,5-dichloro-2-fluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4Cl2F2O/c8-4-1-5(9)7(11)6(2-4)12-3-10/h1-2H,3H2

InChI Key

KQCFTIGFRORNQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)F)Cl)Cl

Origin of Product

United States

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